5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a hydroxyl (-OH) substituent at position 5 and a carboxylic acid (-COOH) group at position 3.
Properties
IUPAC Name |
5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-5-6(8(12)13)3-10-7(5)9-2-4/h1-3,11H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOZCFIVDJYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with 3-nitro-pyrrolo[2,3-b]pyridine derivatives or related heterocycles.
- Introduction of substituents at the 5-position is commonly achieved via lithiation followed by electrophilic substitution .
- Protection of nitrogen atoms or hydroxyl groups is achieved using groups such as triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM) to prevent unwanted side reactions.
Functional Group Transformations
- Oxidation : Hydroxyl groups can be oxidized to ketones or aldehydes using oxidants like potassium permanganate or chromium trioxide.
- Reduction : Nitro groups are reduced to amines using agents such as lithium aluminum hydride or catalytic hydrogenation (e.g., Raney Nickel).
- Substitution : Halogenation or amination at specific positions is performed using palladium-catalyzed coupling reactions or nucleophilic substitution under microwave irradiation.
Representative Synthetic Sequence
- Protection of the pyrrolo[2,3-b]pyridine nitrogen with SEM chloride in the presence of sodium hydride (NaH) in DMF at 0°C.
- Palladium-catalyzed coupling with N-methylcyclohexylamine to introduce an amino group at the 4-position.
- Deprotection of SEM group using trifluoroacetic acid (TFA), followed by neutralization with 1,2-diaminoethane.
- Ortho-lithiation of TIPS-protected intermediates with sec-butyllithium (sec-BuLi), followed by addition of ethyl chloroformate to introduce ester groups at the 5-position.
- Deprotection of TIPS group using tetra-n-butylammonium fluoride (TBAF).
- Conversion of esters to carboxamides by hydrolysis and amidation using carbonyldiimidazole (CDI) and aqueous ammonia.
Purification Techniques
- Silica gel flash column chromatography is commonly employed.
- Gradient elution with solvent systems such as dichloromethane/ethyl acetate or dichloromethane/methanol is optimized based on compound polarity.
- Addition of stabilizers like 0.1% acetic acid in mobile phases prevents oxidation of sensitive intermediates.
- Thin-layer chromatography (TLC) monitoring guides solvent ratio adjustments.
Summary Table of Key Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Protection | SEMCl, NaH, DMF, 0°C | Protect nitrogen to prevent side reactions |
| 2 | Pd-catalyzed coupling | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl, Cs₂CO₃, 110°C | Introduce amino substituent at C4 |
| 3 | Deprotection | TFA, CH₂Cl₂, room temp; then NaOH, 1,2-diaminoethane | Remove SEM protecting group |
| 4 | Ortho-lithiation | sec-BuLi, ethyl chloroformate | Introduce ester group at C5 |
| 5 | Deprotection | TBAF | Remove TIPS protecting group |
| 6 | Hydrolysis & Amidation | CDI, aqueous ammonia | Convert ester to carboxamide |
| 7 | Purification | Silica gel chromatography, gradient elution | Isolate pure compound |
Research Findings and Optimization Insights
- Regioselective functionalization is critical to avoid side products, especially given the sensitivity of the pyrrolo[2,3-b]pyridine core.
- Catalytic hydrogenation requires precise control of time (3–4 hours) to prevent over-reduction or decomposition of intermediates.
- Solvent choice (THF or pyridine) and inert atmosphere conditions are essential for stabilizing sensitive intermediates such as 3-amino-pyrrolo[2,3-b]pyridines.
- Microwave irradiation can accelerate nucleophilic substitution reactions at the 4-position, improving yields and reducing reaction times.
- The use of protecting groups like SEM and TIPS enhances overall yields by preventing degradation during multi-step synthesis.
Scientific Research Applications
Medicinal Chemistry
5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is primarily investigated for its therapeutic potential , particularly in cancer treatment and anti-inflammatory applications.
Anticancer Activity
Research indicates that this compound can inhibit specific enzymes involved in cancer progression. For instance, studies have shown that it induces apoptosis (programmed cell death) in various cancer cell lines by interfering with the cell cycle and promoting cell cycle arrest.
Case Study:
A study demonstrated that treatment with this compound resulted in a significant reduction of tumor size in murine models, correlating with decreased levels of proliferative markers such as Ki-67 .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory mediators.
Case Study:
In a murine model of arthritis, administration of this compound led to a dose-dependent reduction in inflammation markers, particularly prostaglandin E2 levels, indicating its potential use as an anti-inflammatory agent .
Biological Research
The compound serves as a valuable tool in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
This compound has been shown to interact with various enzymes, inhibiting their activity through competitive binding mechanisms. This property makes it a candidate for further development into enzyme inhibitors for therapeutic purposes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis |
Industrial Applications
Beyond its medicinal properties, this compound also finds applications in the development of new materials and chemical processes.
Material Science
Due to its unique structural features, this compound is utilized as a building block for synthesizing complex organic materials with potential applications in electronics and catalysis.
Mechanism of Action
The mechanism of action of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Substituent Effects at Position 5
The substituent at position 5 significantly influences electronic, solubility, and bioactivity profiles. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (Cl, Br) : Increase stability and facilitate nucleophilic substitution reactions. For example, 5-chloro derivatives are commonly used as intermediates in drug synthesis due to the chlorine atom’s role as a leaving group .
- Hydroxyl Group (OH) : Expected to enhance solubility via hydrogen bonding but may reduce metabolic stability compared to halogens. The -OH group could also participate in chelation or target-specific interactions in biological systems.
Substituent Effects at Position 3
The carboxylic acid group at position 3 is critical for binding to target proteins (e.g., kinases) and modulating solubility:
Key Observations :
- Carboxylic Acid (-COOH) : Enhances water solubility and ionic interactions with biological targets. However, it may limit membrane permeability, necessitating prodrug strategies.
- Amide Derivatives (-CONHR) : Improve lipophilicity and bioavailability, as seen in neuroactive compounds .
Biological Activity
5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1190317-55-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.14 g/mol
- SMILES : OC(=O)c1cnc2[nH]cc(C(O)=O)c2c1
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Inhibition of COX-1 and COX-2 was observed, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies have indicated that derivatives of pyrrole compounds, including this acid, possess antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. .
- Inhibition of Cancer Cell Proliferation : There is emerging evidence that pyrrole derivatives may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific studies on related compounds have shown promising results in inhibiting tumor growth in vitro .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis and cell cycle arrest |
Case Study: Anti-inflammatory Effects
A study conducted on a series of pyrrole derivatives highlighted the anti-inflammatory effects of this compound. The compound was shown to significantly reduce inflammation markers in a murine model of arthritis. The results demonstrated a dose-dependent inhibition of COX-2 activity, with significant reductions in prostaglandin E2 levels compared to controls .
Case Study: Antimicrobial Activity
In a comparative study assessing the antibacterial effects of various pyrrole derivatives, this compound exhibited notable activity against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics like ciprofloxacin. This suggests potential for development as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives?
- Methodological Answer : Focus on regioselective functionalization and stability of intermediates. For example, Suzuki-Miyaura coupling (e.g., using 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine and arylboronic acids) enables introduction of substituents at the 5-position, while hydrogenation with Raney Nickel reduces nitro groups to amines at the 3-position . Catalytic hydrogenation requires careful control of reaction time (3–4 hours) to prevent over-reduction or decomposition. Solvent selection (THF or pyridine) and inert conditions are critical for sensitive intermediates like 3-amino-pyrrolo[2,3-b]pyridines, which rapidly degrade unless stabilized via acylation .
Q. How can silica gel flash column chromatography be optimized for purifying pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Use gradient elution with solvent systems tailored to polarity. For example, a 90:10 dichloromethane/ethyl acetate ratio effectively separates nitro- or acylated derivatives, while methanol gradients (2–10% in dichloromethane) resolve polar carboxylic acid derivatives . Monitor fractions via TLC and adjust solvent ratios based on Rf values. For compounds prone to oxidation, include stabilizers like 0.1% acetic acid in the mobile phase.
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 to observe exchangeable protons (e.g., NH at δ 13.41 ppm) and aromatic signals (e.g., pyrrolopyridine protons at δ 8.89–7.22 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H]+ at 315.1237 for N-(5-phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) with <1 ppm error .
- LCMS/HPLC : Assess purity (>95%) and detect decomposition products using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data in pyrrolo[2,3-b]pyridine derivatives be resolved?
- Methodological Answer : Perform comparative assays under standardized conditions. For instance, if 5-aryl substituents show inconsistent activity in kinase inhibition assays, use isothermal titration calorimetry (ITC) to measure binding affinities or molecular docking to identify steric clashes with target proteins . Statistical tools like multivariate analysis (e.g., PCA) can disentangle confounding variables like solubility or aggregation .
Q. What strategies optimize reaction conditions for regioselective substitution on the pyrrolo[2,3-b]pyridine core?
- Methodological Answer : Apply design of experiments (DoE) to screen variables (e.g., catalyst loading, temperature, solvent polarity). For example, a Plackett-Burman design identified K2CO3 as critical for Suzuki coupling yields (96% with 3-thienylboronic acid) . Computational tools (e.g., DFT) predict reactivity at the 3- vs. 5-position by analyzing frontier molecular orbitals and charge distribution .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian 16) to model reaction pathways. Transition state analysis with solvent continuum models (e.g., SMD) identifies energy barriers for acylations or cyclizations. For example, ICReDD’s reaction path search methods integrate computed activation energies with experimental data to prioritize viable synthetic routes .
Q. What approaches mitigate the instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates during synthesis?
- Methodological Answer : Employ in situ derivatization. After hydrogenation of 3-nitro precursors, immediately acylate the amine with nicotinoyl chloride in pyridine to stabilize the product (e.g., 36% yield for compound 8a) . Alternatively, use cryogenic conditions (-78°C) or radical scavengers (e.g., BHT) to suppress decomposition.
Q. How can substituent effects on solubility and bioavailability be systematically evaluated?
- Methodological Answer : Introduce polar groups (e.g., carboxylic acids, hydroxymethyl) at the 3-position and measure logP via shake-flask or HPLC methods. For instance, methyl esters (e.g., methyl 5-bromo-6-methyl-pyridine-2-carboxylate) improve lipophilicity, while free acids enhance aqueous solubility . MD simulations (e.g., GROMACS) model membrane permeability and guide structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
